tert-Butyl 3-chloro-3-oxopropanoate

Protecting Group Strategy Acid Chloride Formation Chemoselective Synthesis

tert-Butyl 3-chloro-3-oxopropanoate (CAS 53075-12-0), also known as tert-butyl malonyl chloride, is a bifunctional C3-building block containing an acid chloride and a tert-butyl ester. This structure enables sequential, chemoselective transformations where the highly reactive acid chloride can be derivatized first, leaving the tert-butyl ester intact for later orthogonal deprotection under mild, non-aqueous acidic conditions—a capability not shared by its methyl or ethyl ester counterparts.

Molecular Formula C7H11ClO3
Molecular Weight 178.61 g/mol
CAS No. 53075-12-0
Cat. No. B14636000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-chloro-3-oxopropanoate
CAS53075-12-0
Molecular FormulaC7H11ClO3
Molecular Weight178.61 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(=O)Cl
InChIInChI=1S/C7H11ClO3/c1-7(2,3)11-6(10)4-5(8)9/h4H2,1-3H3
InChIKeyCFEJHPCHFREQTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing tert-Butyl 3-chloro-3-oxopropanoate (CAS 53075-12-0) for Orthogonal Synthesis


tert-Butyl 3-chloro-3-oxopropanoate (CAS 53075-12-0), also known as tert-butyl malonyl chloride, is a bifunctional C3-building block containing an acid chloride and a tert-butyl ester [1]. This structure enables sequential, chemoselective transformations where the highly reactive acid chloride can be derivatized first, leaving the tert-butyl ester intact for later orthogonal deprotection under mild, non-aqueous acidic conditions—a capability not shared by its methyl or ethyl ester counterparts [2].

Why Methyl or Ethyl Malonyl Chloride Cannot Replace the tert-Butyl Ester in Multi-Step Syntheses


The critical advantage of tert-Butyl 3-chloro-3-oxopropanoate lies in the orthogonality of its ester protecting group. Unlike the methyl or ethyl ester analogs, which require strongly basic or acidic hydrolytic conditions for cleavage (e.g., refluxing 6M HCl or LiOH), the tert-butyl ester is quantitatively removed under mild, non-aqueous acidic conditions (e.g., TFA/CH₂Cl₂ at room temperature) [1]. This enables the molecule to act as a true bifunctional linker. An attempted substitution with ethyl 3-chloro-3-oxopropanoate would forfeit this chemoselective deprotection capability, potentially leading to side reactions or degradation of sensitive functional groups installed during earlier synthetic steps.

Quantified Differentiation: tert-Butyl 3-chloro-3-oxopropanoate vs. Methyl, Ethyl, and Benzyl Analogs


Orthogonal Reactivity: Selective Acid Chloride Formation from tert-Butyl Ester Precursors

A foundational study demonstrates that tert-butyl esters are uniquely converted to acid chlorides with SOCl₂ at room temperature in ≥89% yield, while methyl, ethyl, isopropyl, and benzyl esters are essentially unreactive [1]. This establishes the tert-butyl motif as an orthogonal handle, directly relevant to the inherent reactivity of the tert-butyl ester group in the target compound when considering its synthetic accessibility from the mono-acid precursor.

Protecting Group Strategy Acid Chloride Formation Chemoselective Synthesis

Mild Deprotection Kinetics: TFA-Mediated Cleavage of tert-Butyl vs. Ethyl Ester

The tert-butyl ester of malonic acid derivatives is cleaved at room temperature using trifluoroacetic acid (TFA), in stark contrast to the methyl or ethyl ester. The deprotection of methyl esters requires forcing conditions like refluxing 6 M HCl or LiOH, which can degrade acid-labile functionalities [1]. This kinetic stability differential is a class-defining feature for procurement.

Deprotection Chemistry Trifluoroacetic Acid Orthogonal Stability

Steric Shielding Effect: Increased Activation Energy for Nucleophilic Attack on the Ester Carbonyl

Computational studies predict that the steric effect of a tert-butyl group raises the activation energy for SN2 reactions at a neopentyl-like center by about 6 kcal/mol relative to a methyl group [1]. This intrinsic steric property of the tert-butyl ester in the target compound provides a kinetic shield, slowing down undesired nucleophilic attack at the ester carbonyl and favoring initial, chemoselective reaction at the more reactive acid chloride site.

Steric Hindrance Reaction Selectivity Molecular Mechanics

Lipophilicity Advantage: Higher LogP for Enhanced Organic Solvent Compatibility

The target compound possesses a calculated LogP of 1.48 , which is significantly higher than that of ethyl 3-chloro-3-oxopropanoate, which has a LogP of approximately 0.70 [1]. This indicates a greater preference for organic phases, potentially facilitating extractions and improving solubility in non-polar reaction media, which is a practical downstream processing advantage.

Lipophilicity LogP Solubility Physicochemical Properties

Ideal Deployment Scenarios for tert-Butyl 3-chloro-3-oxopropanoate in R&D and Scale-Up


Synthesis of Acid- and Base-Labile Drug-Linker Conjugates

In medicinal chemistry, particularly for antibody-drug conjugates (ADCs) requiring a cleavable linker, the ability to first couple a payload via the acid chloride under basic conditions, and then later deprotect the tert-butyl ester with neat TFA without exposing the conjugate to aqueous acid or base, is critical. This orthogonal strategy prevents premature payload release [1].

Solid-Phase Peptide Synthesis (SPPS) with Side-Chain Functionalization

The tert-butyl group in this compound provides an ideal temporary carboxyl-protecting strategy. After acylation of a resin-bound amine, the terminal ester can be globally deprotected using standard TFA cleavage cocktails along with other side-chain protecting groups, streamlining the workflow and avoiding a separate harsh hydrolysis step [1].

Chemoselective C-Acylation in the Presence of a Labile Ester

For complex total synthesis where a nucleophilic substrate contains a base-sensitive methyl or ethyl ester, tert-Butyl 3-chloro-3-oxopropanoate is the superior acylating agent. The steric hindrance at the tert-butyl ester center (conferring a ~6 kcal/mol kinetic barrier) [2] combined with its acid-lability ensures that acylation occurs almost exclusively at the acid chloride, leaving the substrate's own more reactive ester group untouched.

Process Chemistry Scale-Up Requiring Improved Downstream Processing

When scaling up reactions in non-polar solvents, the higher LogP of the tert-butyl analog (1.48 vs. 0.70 for the ethyl analog) becomes a practical advantage. It ensures the product and its derivatives remain in the organic layer during aqueous washes, leading to higher extractive recovery and reducing the need for extensive chromatographic purification .

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